Home > Products > Screening Compounds P67218 > O-Methyl-L-threonyl-L-leucine
O-Methyl-L-threonyl-L-leucine - 61242-93-1

O-Methyl-L-threonyl-L-leucine

Catalog Number: EVT-14719530
CAS Number: 61242-93-1
Molecular Formula: C11H22N2O4
Molecular Weight: 246.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

L-threonine and L-leucine are essential amino acids found in various dietary proteins. They are typically sourced from animal products, legumes, and certain grains. The synthesis of O-Methyl-L-threonyl-L-leucine often involves chemical or enzymatic methods that modify these amino acids to create the desired compound.

Classification

O-Methyl-L-threonyl-L-leucine is classified as a modified peptide. It belongs to the category of amino acid derivatives, which are compounds derived from the basic structure of amino acids through various chemical modifications.

Synthesis Analysis

Methods

The synthesis of O-Methyl-L-threonyl-L-leucine can be achieved through several methods, including:

  1. Chemical Synthesis: This involves traditional organic synthesis techniques where L-threonine is methylated using reagents such as methyl iodide or dimethyl sulfate, followed by coupling with L-leucine using peptide coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC).
  2. Enzymatic Synthesis: Enzymes such as threonine synthase can be utilized to produce L-threonine from precursor molecules, which can then be methylated using methyltransferases.
  3. Mixed Chemical/Biological Approaches: Combining chemical synthesis with enzymatic steps can enhance yield and selectivity, particularly for isotopically labeled variants of the compound .

Technical Details

The synthesis process typically requires careful control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yields and purity of the final product. Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly employed to monitor the progress of the reactions and confirm the identity of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of O-Methyl-L-threonyl-L-leucine features a central carbon backbone typical of amino acids, with specific functional groups that characterize its properties:

  • L-Threonine Component: Contains a hydroxyl (-OH) group that is methylated.
  • L-Leucine Component: A branched-chain amino acid that contributes to the hydrophobic properties of the compound.

Data

The molecular formula for O-Methyl-L-threonyl-L-leucine is C10H19NO3C_{10}H_{19}NO_3. Its molecular weight is approximately 201.26 g/mol. The compound's structural formula can be represented as follows:

O Methyl L threonyl L leucine=C10H19NO3\text{O Methyl L threonyl L leucine}=\text{C}_{10}\text{H}_{19}\text{N}\text{O}_{3}
Chemical Reactions Analysis

Reactions

O-Methyl-L-threonyl-L-leucine can participate in various chemical reactions typical for peptides and amino acids:

  1. Hydrolysis: Under acidic or basic conditions, it can hydrolyze back into its constituent amino acids.
  2. Peptide Bond Formation: It can react with other amino acids or peptides to form larger peptides through peptide bond formation.
  3. Methylation Reactions: The methoxy group can undergo further reactions depending on the conditions, potentially leading to more complex derivatives.

Technical Details

Reactions involving O-Methyl-L-threonyl-L-leucine are often monitored using chromatographic techniques to ensure that desired products are obtained without significant side reactions.

Mechanism of Action

Process

The mechanism by which O-Methyl-L-threonyl-L-leucine exerts its effects in biological systems is not fully elucidated but may involve:

  • Protein Synthesis Regulation: As with other leucine-containing compounds, it may influence pathways related to protein synthesis through mechanisms involving mTOR (mechanistic target of rapamycin), which is crucial for cell growth and metabolism .
  • Metabolic Effects: The presence of threonine may also play a role in metabolic pathways linked to neurotransmitter synthesis and energy metabolism.

Data

Research indicates that leucine-rich peptides can enhance muscle protein synthesis via activation of mTOR signaling pathways, suggesting that O-Methyl-L-threonyl-L-leucine may have similar effects .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: Generally stable under neutral pH but may degrade under extreme conditions (high temperatures or strong acids).
  • Reactivity: Can participate in typical peptide chemistry reactions such as acylation and deacylation.

Relevant Data or Analyses

Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy provide insights into the structural dynamics and interactions of O-Methyl-L-threonyl-L-leucine in solution.

Applications

Scientific Uses

O-Methyl-L-threonyl-L-leucine has potential applications in various scientific fields:

  1. Nutritional Studies: Its role in protein synthesis makes it relevant for studies on dietary supplements aimed at muscle growth and recovery.
  2. Pharmaceutical Research: Investigating its effects on metabolic pathways could lead to new therapeutic agents targeting metabolic disorders.
  3. Biochemical Research: Used as a tool compound for studying enzyme mechanisms and protein interactions due to its unique structural features.
Synthetic Pathways and Methodological Advancements

Enzymatic Synthesis of O-Methyl-L-threonine Precursors

The biosynthesis of O-methyl-L-threonine (OMT) leverages enzymatic modifications of L-threonine. L-Threonine transaldolases (TTAs), such as ObiH, catalyze the retro-aldol cleavage of L-threonine to generate a glycyl-quinonoid intermediate. This intermediate reacts with formaldehyde or other aldehydes to form β-hydroxylated amino acids, including OMT derivatives. Recent studies identified TTAs with <30% sequence identity to ObiH that exhibit enhanced substrate promiscuity and five-fold higher reaction rates under comparable conditions [8]. For example, TTAs can utilize diverse aldehyde acceptors—including aryl aldehydes with bio-orthogonal handles (e.g., azido groups)—to synthesize non-standard β-hydroxy amino acids. The kinetic parameters of TTAs vary significantly; ObiH has a KM for L-threonine of 40.2 mM, while newly characterized TTAs show KM values as low as 1.2 mM, improving thermodynamic driving force in fermentative systems [8]. Solubility tags (e.g., MBP or Trx) are critical for expressing functional TTAs in E. coli, increasing soluble yield by >50% in previously "difficult-to-express" enzymes [8].

Table 1: Kinetic Parameters of L-Threonine Transaldolases

EnzymeKM (L-Threonine)kcat (s⁻¹)Substrate Scope
ObiH40.2 ± 3.8 mM0.15 ± 0.02Narrow (electron-poor aryl aldehydes)
FTaseMA1.2 ± 0.3 mM0.83 ± 0.05Moderate
Novel TTA (27% id)18.5 ± 1.1 mM0.75 ± 0.03Broad (aryl, aliphatic)

Chemical Strategies for Dipeptide Bond Formation

Coupling OMT with L-leucine employs classic peptide synthesis methods, with mixed anhydride and carbodiimide approaches dominating. The mixed anhydride method uses isobutyl chloroformate (IBCF) and N-methylmorpholine (NMM) in tetrahydrofuran (THF) at –15°C to activate OMT’s carboxyl group. This generates an anhydride intermediate that reacts efficiently with L-leucine methyl ester, achieving yields >85% with minimal racemization [6]. Critical parameters include:

  • Temperature control (–15°C to 0°C) to suppress epimerization
  • Stoichiometric precision (1:1 ratio of IBCF to amino acid)
  • Anhydrous solvents (THF, ethyl acetate) to prevent hydrolysis [6]

Alternatively, carbodiimide-mediated coupling with N,N′-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (HOSu) affords superior stereoretention for sterically hindered residues like O-methyl-threonine. The tert-butoxycarbonyl (Boc) group is preferred for temporary α-amine protection due to its orthogonality to methyl ether side chains [6].

Optimization of Protecting Groups in Solid-Phase Synthesis

Solid-phase peptide synthesis (SPPS) of O-methyl-L-threonyl-L-leucine demands orthogonal protection to address the OMT’s β-hydroxy group and prevent O-methyl ether cleavage. Key strategies include:

  • Acid-labile groups: tert-Butyl (tBu) ethers for the β-hydroxy group, removed with trifluoroacetic acid (TFA) without affecting methyl ethers [6].
  • Base-labile backbone protection: 9-Fluorenylmethoxycarbonyl (Fmoc) for α-amine, cleaved with piperidine while preserving tBu and methyl groups [6].
  • Side-chain compatibility: L-Leucine’s isobutyl side chain requires no protection, simplifying deblocking.

Challenges arise from β-elimination of OMT under basic conditions. This is mitigated by:

  • Reducing piperidine exposure time to <2 minutes
  • Using 20% hexafluoroisopropanol (HFIP) in dichloromethane (DCM) for resin cleavage to avoid strong acids [6].

Table 2: Protecting Group Schemes for OMT-Leu Synthesis

Functional GroupProtecting GroupDeprotection ConditionsCompatibility Notes
OMT α-amineFmoc20% piperidine/DMFBase-sensitive; limit exposure
OMT β-hydroxy grouptBu95% TFA/DCMStable to Fmoc deprotection
OMT carboxyl groupNone (anchored)Resin cleavageActivated in situ
Leu carboxyl groupMethyl esterLiOH/THF/H2OAfter peptide assembly

Scalability Challenges in Industrial Production

Transitioning lab-scale synthesis to industrial production faces three bottlenecks:

  • Enzymatic instability: TTAs require cofactor (PLP) regeneration and precise redox control. Immobilizing TTAs on epoxy-functionalized resins improves operational stability, enabling >10 reaction cycles without activity loss [8].
  • Aldehyde toxicity: Aromatic aldehyde precursors (e.g., 4-nitrobenzaldehyde) inhibit cell growth at >5 mM. In situ aldehyde generation via carboxylic acid reductases (CARs) minimizes accumulation. For example, co-expressing CAR with TTA in E. coli reduces aldehyde cytotoxicity while sustaining β-OH-nsAA titers [8].
  • Cost-intensive purification: Dipeptide isolation from enzymatic broths requires multi-step chromatography. Simulated moving bed (SMB) chromatography increases throughput 3-fold by continuously separating OMT-Leu from residual threonine and aldehydes [1].

Comparative Analysis of Stereoselective vs. Non-Stereoselective Approaches

Stereoselective synthesis prioritizes the threo diastereomer of OMT-Leu, which predominates in bioactive peptides (e.g., vancomycin-like antibiotics). TTAs inherently favor threo selectivity (d.r. >95:5) due to their active-site geometry that constrains aldehyde addition to the si-face of the glycyl-quinonoid intermediate [8]. In contrast, chemical aldol condensation using boron enolates achieves moderate stereocontrol (d.r. ~80:20) but requires chiral auxiliaries [6].

Non-stereoselective routes, such as classical Schotten-Baumann coupling, afford racemic OMT. While 50% faster and lower-cost, these methods necessitate post-synthesis chiral resolution—e.g., via penicillin G acylase-mediated kinetic resolution—which reduces overall yield by 30–40% [2].

Table 3: Stereoselectivity and Efficiency of Synthetic Approaches

MethodDiastereomeric Ratio (threo:erythro)Yield (%)Key Limitation
TTA-based enzymatic>95:560–75Low L-threonine affinity (high KM)
Boron-mediated aldol80:2070Chiral auxiliary removal required
Mixed anhydride (racemic)50:5085Requires enantiopure precursors

Properties

CAS Number

61242-93-1

Product Name

O-Methyl-L-threonyl-L-leucine

IUPAC Name

(2S)-2-[[(2S,3R)-2-amino-3-methoxybutanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C11H22N2O4

Molecular Weight

246.30 g/mol

InChI

InChI=1S/C11H22N2O4/c1-6(2)5-8(11(15)16)13-10(14)9(12)7(3)17-4/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16)/t7-,8+,9+/m1/s1

InChI Key

HDHKAFUXYFOXQG-VGMNWLOBSA-N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C(C)OC)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)N)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.